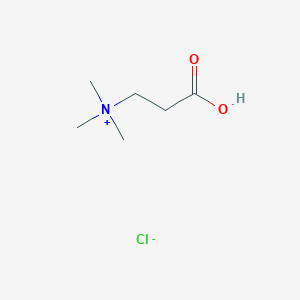
(2-Carboxyethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carboxyethyl)trimethylammonium chloride is a quaternary ammonium compound with a carboxyethyl group attached to the nitrogen atom. This compound is known for its cationic nature and is widely used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)trimethylammonium chloride typically involves the quaternization of trimethylamine with a carboxyethyl halide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{Cl-CH}_2\text{CH}_2\text{COOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{CH}_2\text{COOH} \cdot \text{Cl}^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: (2-Carboxyethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange resins or other halide salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
(2-Carboxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of cationic surfactants and antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
Mecanismo De Acción
The mechanism of action of (2-Carboxyethyl)trimethylammonium chloride involves its interaction with negatively charged molecules and surfaces. The cationic nature of the compound allows it to bind to anionic sites, disrupting the structure and function of biological membranes or facilitating the transfer of reactants in chemical reactions. This interaction is crucial in its role as an antimicrobial agent and phase transfer catalyst.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)trimethylammonium chloride: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.
(2-Methoxyethyl)trimethylammonium chloride: Contains a methoxyethyl group.
(2-Aminoethyl)trimethylammonium chloride: Features an aminoethyl group.
Uniqueness: (2-Carboxyethyl)trimethylammonium chloride is unique due to its carboxyethyl group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Propiedades
Número CAS |
6340-41-6 |
|---|---|
Fórmula molecular |
C6H14ClNO2 |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-carboxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H |
Clave InChI |
GEBHWQYYANEGPE-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC(=O)O.[Cl-] |
Números CAS relacionados |
13441-31-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


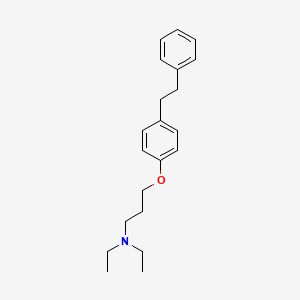



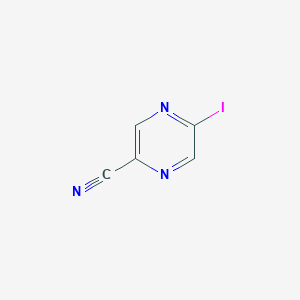

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

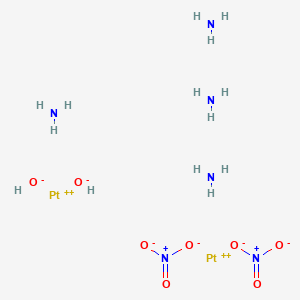
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
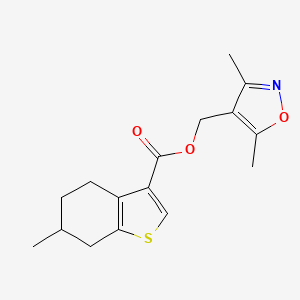
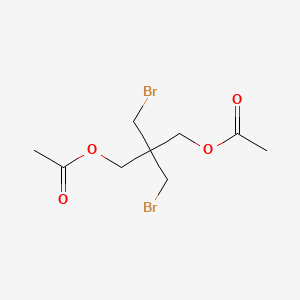
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
